

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys molecular structure and properties

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An In-depth Technical Guide to N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys

Introduction

N-Formyl-Nie-Leu-Phe-Nie-Tyr-Lys is a synthetic, N-formylated hexapeptide that serves as a potent agonist for Formyl Peptide Receptors (FPRs).[1][2][3] Structurally analogous to peptides released by bacteria or from damaged mitochondria, it acts as a powerful chemoattractant, particularly for neutrophils, making it a critical tool for research in immunology, inflammation, and host defense mechanisms.[4][5][6] This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to its study.

Molecular Structure and Properties

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is a hexapeptide with the amino acid sequence Norleucine-Leucine-Phenylalanine-Norleucine-Tyrosine-Lysine. The N-terminus is blocked with a formyl group (-CHO), a key structural feature for its high-affinity binding to FPRs.[7] Norleucine (Nle) is an isomer of leucine, often used in synthetic peptides to prevent enzymatic degradation and probe receptor binding pockets. The presence of a tyrosine residue allows for radioiodination, creating a tracer for receptor binding studies that retains full biological activity. [6][8]



Physicochemical Data

The fundamental properties of **N-Formyl-Nie-Leu-Phe-Nie-Tyr-Lys** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C43H65N7O9	[9][10]
Molecular Weight	~824.04 g/mol	[2][9][10]
CAS Number	71901-21-8	[3][9][10]
Appearance	Solid	[11]
Alternate Names	F-Chemotactic peptide, F- Peptide	[10]
Solubility	Soluble in methanol:acetic acid (1:1)	[8]
Storage	Desiccated at -20°C	[8][11]

Mechanism of Action and Signaling Pathways

As a potent FPR agonist, the peptide primarily targets Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) highly expressed on phagocytic leukocytes like neutrophils and macrophages.[7][12] Binding of the peptide to FPR1 induces a conformational change, leading to the activation of an associated heterotrimeric G protein (specifically of the Gi family). [7][13]

This activation initiates a cascade of intracellular signaling events:

- G Protein Dissociation: The $G\alpha$ subunit exchanges GDP for GTP and dissociates from the $G\beta\gamma$ dimer.[7]
- Downstream Effector Activation: Both the $G\alpha$ -GTP and $G\beta\gamma$ subunits activate downstream effector enzymes.

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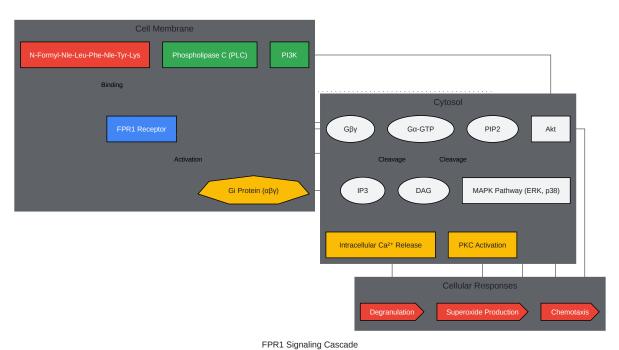




- Phospholipase C (PLC): Activated by the Gβγ subunit, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC).[4][13]
- Phosphoinositide 3-kinase (PI3K): Activation of the PI3K/Akt pathway is crucial for regulating chemotaxis and cell survival.[13]
- Mitogen-Activated Protein Kinases (MAPK): The signaling cascade also activates MAPK pathways, including ERK1/2, p38, and JNK, which are involved in gene expression, cytokine production, and apoptosis regulation.[12][13]

These signaling events culminate in a range of cellular responses characteristic of neutrophil activation, including chemotaxis, degranulation (release of antimicrobial enzymes), and the production of superoxide anions via NADPH oxidase activation.[5][7]





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FPR1 Signaling Cascade

Experimental Protocols

The biological activity of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is assessed through several key functional assays.

Neutrophil Chemotaxis Assay





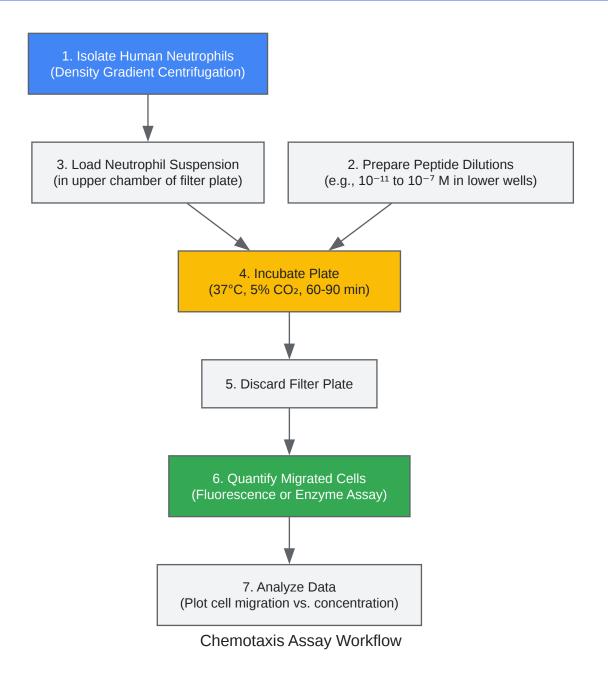


This assay quantifies the directed migration of neutrophils towards a concentration gradient of the peptide. A common method is the Boyden chamber or a modern equivalent using multi-well filter plates.[14]

Methodology:

- Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation). Resuspend cells in a buffer containing Ca²⁺ and Mg²⁺ (e.g., HBSS).
- Assay Plate Setup: Place the chemotaxis filter plate (typically with a 3-5 μm pore size) over a 96-well receiver plate.
- Gradient Creation: Add N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys at various concentrations (e.g., 10⁻¹¹ to 10⁻⁷ M) to the lower wells of the receiver plate. Use buffer as a negative control.
- Cell Loading: Add the neutrophil suspension (e.g., 1x10⁶ cells/mL) to the upper wells of the filter plate.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow cell migration.[14]
- Quantification: Remove the filter plate. Migrated cells in the lower wells can be quantified by lysing them and measuring the activity of a cellular enzyme like myeloperoxidase or by prelabeling the cells with a fluorescent dye like Calcein AM and measuring fluorescence.[14]





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Chemotaxis Assay Workflow

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in cytosolic free calcium concentration following receptor activation.

Methodology:

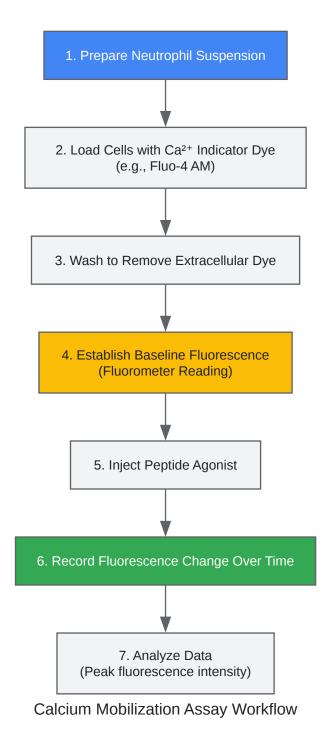
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- Cell Preparation: Isolate neutrophils as described above.
- Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at room temperature for 30-45 minutes. This allows the acetoxymethyl (AM) ester to be cleaved by intracellular esterases, trapping the dye inside the cells.
- Washing: Wash the cells twice with buffer to remove extracellular dye.
- Measurement: Transfer the cell suspension to a cuvette or a microplate for use in a fluorometer.
- Baseline Reading: Record the baseline fluorescence for 30-60 seconds.
- Stimulation: Add N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys to the cell suspension and continue recording the fluorescence signal for several minutes. A rapid increase in fluorescence indicates calcium mobilization.
- Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Results are often expressed as the peak fluorescence intensity or the area under the curve.





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Calcium Mobilization Assay Workflow

Receptor Binding Assay

Competitive binding assays are used to determine the binding affinity (Kd) of the peptide for its receptor. This requires a radiolabeled version of the peptide (e.g., with ¹²⁵I).



Methodology:

- Membrane Preparation: Prepare membranes from neutrophils or from a cell line recombinantly expressing FPR1.
- Assay Setup: In a series of tubes or a microplate, add a constant amount of cell membranes and a constant concentration of the radiolabeled peptide ([125]-N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys).
- Competitive Binding: Add increasing concentrations of the unlabeled ("cold") N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys. To determine non-specific binding, include a tube with a large excess of the cold ligand.
- Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) to reach binding equilibrium.
- Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters. The membranes and bound ligand are retained on the filter, while the free ligand passes through.
- Counting: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the cold ligand concentration. The data are fitted to a sigmoidal dose-response curve to calculate the IC₅₀, which can then be used to determine the inhibition constant (Ki) and binding affinity (Kd).

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